molecular formula C16H15N5O4S B2703448 1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-86-6

1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2703448
CAS RN: 852168-86-6
M. Wt: 373.39
InChI Key: UQIYLAMXIOJUIG-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of pyrimidines and their derivatives is complex and varies depending on the specific compound. The core structure is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis Methods

The synthesis of this compound involves specific methods to create the pyrimido[4,5-d]pyrimidine scaffold. Researchers have proposed two routes for its synthesis from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrimido[4,5-d]pyrimidine derivatives . Understanding these synthetic pathways is crucial for further applications.

Reactivities of Substituents

Exploring the reactivities of substituents linked to the ring carbon and nitrogen atoms is essential. By modifying these substituents, researchers can fine-tune the compound’s properties. Investigating how different functional groups affect its behavior can guide targeted modifications for specific applications.

a. Medicinal Chemistry: Researchers have applied these compounds extensively in the medical field. Their potential as drug candidates or pharmacologically active molecules warrants further investigation. By understanding their interactions with biological targets, we can design more effective therapies.

b. Synthetic Organic Chemistry: Pyrimido[4,5-d]pyrimidines serve as building blocks for the construction of novel organic molecules. Their unique structure allows for diverse functionalization, making them valuable intermediates in synthetic pathways.

c. Bioengineering and Environmental Applications: Natural and synthetic polymers play a role in biomedical and environmental applications. Exploring how pyrimido[4,5-d]pyrimidines interact with these materials can lead to innovative solutions in areas such as drug delivery, tissue engineering, and pollution remediation.

Future Directions

Future research in the field of pyrimidines and their derivatives is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

1,3,7-trimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-9-17-13-12(15(22)20(3)16(23)19(13)2)14(18-9)26-8-10-5-4-6-11(7-10)21(24)25/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYLAMXIOJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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